molecular formula C19H19ClN2O3S B2559976 (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1324325-87-2

(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2559976
CAS No.: 1324325-87-2
M. Wt: 390.88
InChI Key: KLFZJYKZRBACGX-UHFFFAOYSA-N
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Description

(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a chemical compound with a complex structure, often studied for its potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multiple steps, starting with the preparation of the precursor molecules. The initial step often includes the synthesis of 4-chlorobenzo[d]thiazole and 2,5-dimethylfuran-3-yl methanone separately. These precursor molecules are then subjected to a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

For industrial production, the synthetic routes are optimized to maximize yield and minimize costs. This often involves scaling up the reaction volumes, improving reaction efficiencies through the use of continuous flow reactors, and employing automated systems for precise control over reaction parameters. Industrial methods also focus on minimizing waste and ensuring environmental safety by using green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be carried out using reagents such as sodium borohydride.

  • Substitution: : Halogenation or other substitution reactions can be performed using reagents like halogens or alkyl halides.

Common Reagents and Conditions

  • Oxidation: : Commonly performed in acidic or basic media at elevated temperatures.

  • Reduction: : Typically carried out in alcoholic solvents under reflux conditions.

  • Substitution: : Conducted at room temperature or slightly elevated temperatures in the presence of a catalyst.

Major Products

The major products of these reactions vary depending on the reaction conditions and reagents used. For instance, oxidation might lead to the formation of carboxylic acids, while reduction could yield alcohols. Substitution reactions often result in halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is investigated for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new therapeutic agents.

Medicine

The compound is of interest in medicinal chemistry for its potential pharmacological properties. Studies are conducted to evaluate its efficacy and safety as a drug candidate for treating various diseases.

Industry

In the industrial sector, it is explored for applications in material science, including the development of novel polymers or advanced materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The precise mechanism of action involves binding to these targets, leading to the modulation of biological pathways. This can result in the inhibition or activation of certain cellular processes, which underlies its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • (4-((4-Bromobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

  • (4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Uniqueness

This compound holds significant promise across various fields due to its versatile chemical properties and potential applications in scientific research and industry. Further studies are essential to fully elucidate its mechanisms and harness its capabilities.

Properties

IUPAC Name

[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-11-10-14(12(2)24-11)18(23)22-8-6-13(7-9-22)25-19-21-17-15(20)4-3-5-16(17)26-19/h3-5,10,13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFZJYKZRBACGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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